molecular formula C23H26FN3O2 B5541352 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

Cat. No. B5541352
M. Wt: 395.5 g/mol
InChI Key: TWDKYZQXNBGKQT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often exhibit significant biological activity, due to the presence of several functional groups such as the pyrazole ring, fluorophenyl group, and benzamide moiety. These features contribute to the compound's interaction with biological systems and its physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of substituted pyrazoles or benzamides followed by various coupling reactions. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl) acetamides, indicating the complexity and specificity required in the synthesis of such compounds (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using spectroscopic methods such as NMR, IR, and Mass spectra, as done by Gadakh et al. (2010), who synthesized fluorine-containing pyrazoles and analyzed their structure (Amol V. Gadakh et al., 2010). X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions.

Scientific Research Applications

Anti-inflammatory Applications

Compounds with a structural framework related to N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide have been synthesized and evaluated for their anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory effects, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed a novel series of potential antipsychotic agents. These compounds, including ones structurally related to the chemical , have shown promising activity in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action for antipsychotic therapy (Wise et al., 1987).

Antimicrobial and Antifungal Effects

Derivatives containing the pyrazole moiety have been synthesized and assessed for their antibacterial and antifungal activities. Some compounds demonstrated significant activity against a range of bacterial and fungal strains, indicating the potential of these derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Gadakh et al., 2010).

Anticancer Activity

Fluorine-containing pyrazoles and pyrazolyl derivatives have been explored for their anticancer properties. Studies have shown that these compounds exhibit significant activity against various cancer cell lines, including lung and breast cancer, suggesting their potential as a basis for developing novel anticancer drugs (Hammam et al., 2005).

Photochromic Properties and Logic Gates

Pyrazolone derivatives have been investigated for their reversible photochromic properties and potential applications in constructing molecular logic gates. These unique functional properties highlight the potential for developing advanced materials for information storage and processing (Xie et al., 2009).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many pyrazole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

Given the biological activity of many pyrazole derivatives , this compound could potentially be studied for its biological activity. Future research could also explore the synthesis of related compounds with different substituents, to investigate the effect of these changes on the compound’s properties and activity.

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c1-23(2,29)12-11-16-5-4-6-18(13-16)22(28)27(3)15-19-14-25-26-21(19)17-7-9-20(24)10-8-17/h4-10,13-14,29H,11-12,15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDKYZQXNBGKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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